4-Acetylphenyl 2-methylbenzoate
Description
4-Acetylphenyl 2-methylbenzoate is a benzoate ester derivative characterized by a 4-acetylphenyl group esterified with 2-methylbenzoic acid. Benzoate esters are widely explored for their applications in organic synthesis, liquid crystals, and pharmaceuticals due to their tunable electronic and steric properties . The 2-methyl substituent on the benzoate moiety may influence steric hindrance, affecting molecular packing and crystallinity .
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(4-acetylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C16H14O3/c1-11-5-3-4-6-15(11)16(18)19-14-9-7-13(8-10-14)12(2)17/h3-10H,1-2H3 |
InChI Key |
CNHNRBZVVZQBQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4-acetylphenyl 2-methylbenzoate is as a precursor in the synthesis of biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in drug development.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as a building block for synthesizing various APIs, including anti-inflammatory and analgesic drugs. Its structural features allow for modifications that enhance biological activity.
- Research Studies : In recent studies, derivatives of this compound have shown promising results in inhibiting specific enzymes related to disease processes. For example, research indicates its potential role in developing inhibitors for matrix metalloproteinases, which are involved in cancer metastasis .
Material Science Applications
In material science, this compound is utilized for its unique chemical characteristics that contribute to the development of advanced materials.
- Polymer Synthesis : The compound can be used in the synthesis of polymers with tailored properties for applications in coatings, adhesives, and composites. Its ester functionality allows it to participate in various polymerization reactions.
- Nanotechnology : Research indicates that compounds like this compound can be incorporated into nanomaterials to enhance their mechanical and thermal properties. This application is particularly relevant in the development of lightweight yet strong materials for aerospace and automotive industries .
Organic Synthesis
The compound plays a significant role in organic synthesis as a versatile intermediate.
- Transesterification Reactions : It has been employed in transesterification reactions to produce various esters with diverse functionalities. This process is crucial for developing fine chemicals and specialty materials .
- Catalytic Applications : Studies have shown that this compound can act as a substrate in nickel-catalyzed reactions, facilitating the formation of complex organic structures . This catalytic activity enhances its utility in synthetic organic chemistry.
Case Study 1: Synthesis of Anti-Cancer Agents
A study investigated the potential of derivatives of this compound as anti-cancer agents. The synthesized compounds were tested against various cancer cell lines, exhibiting significant cytotoxicity compared to standard treatments. The structure-activity relationship highlighted how modifications on the acetophenone moiety influenced biological activity .
Case Study 2: Development of Biodegradable Polymers
Researchers explored the use of this compound in creating biodegradable polymers. The incorporation of this compound into polymer matrices improved degradation rates while maintaining mechanical strength, making it suitable for environmentally friendly applications .
Comparison with Similar Compounds
Substituent Effects :
- Electron-Withdrawing Groups (e.g., NO₂, COCH₃): Increase electrophilicity of the ester carbonyl, enhancing reactivity in hydrolysis or nucleophilic reactions. For example, 4-nitrophenyl derivatives exhibit higher reactivity in transesterification compared to methoxy-substituted analogs .
- Electron-Donating Groups (e.g., OCH₃) : Improve thermal stability and reduce hydrolysis rates, making them suitable for polymer matrices .
Positional Isomerism
Positional isomers, such as 2-Acetylphenyl 4-methylbenzoate () and 4-Acetylphenyl benzoate (), demonstrate how substituent placement impacts properties:
Functional Group Variations
- Triflate Esters (e.g., 4-Acetylphenyl Triflate) : Triflates are highly reactive leaving groups, whereas benzoate esters like this compound are more stable, favoring applications in sustained-release formulations .
- Bromo-Substituted Analogs (e.g., 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate) : Bromine enhances photolytic reactivity, useful in photo-removable protecting groups, unlike the acetyl group’s electronic effects .
Preparation Methods
Reaction Mechanism and Optimization
The reaction utilizes iron(III) chloride hexahydrate as a Lewis acid catalyst, which activates the ester carbonyl group for nucleophilic attack by the phenolic oxygen. In a representative procedure, 2-methylbenzoic acid methyl ester reacts with 4-acetylphenol in 1,2-dichloroethane (DCE) at 60°C for 48 hours. Key parameters include:
-
Catalyst loading : 5 mol% FeCl₃·6H₂O.
-
Solvent : DCE ensures homogeneity and facilitates reflux.
-
Temperature : Moderate heating (60°C) balances reaction rate and side-product formation.
Post-reaction workup involves solvent evaporation under reduced pressure, followed by purification via flash column chromatography (ethyl acetate/petroleum ether, 1:5). This method avoids hazardous reagents and aligns with green chemistry principles due to its reliance on non-toxic, earth-abundant iron catalysts.
Precursor Synthesis and Derivative Pathways
While direct transesterification is the most validated route, alternative strategies involve synthesizing 2-methylbenzoic acid and 4-acetylbenzoic acid as precursors. These intermediates can theoretically undergo esterification, though experimental details for the final step remain sparse in the literature.
Comparative Analysis of Methodologies
The table below contrasts the key features of the dominant synthesis routes:
*Estimated from patent examples.
Q & A
Q. What are the recommended synthetic routes for 4-Acetylphenyl 2-methylbenzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves esterification between 2-methylbenzoic acid derivatives and 4-acetylphenol. Key steps include:
- Acid-catalyzed esterification : Use a stoichiometric ratio of 2-methylbenzoyl chloride and 4-acetylphenol in anhydrous dichloromethane, with pyridine as a base to neutralize HCl byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency at 60–80°C, while inert atmospheres prevent oxidation of the acetyl group .
- Catalyst screening : Lewis acids like ZnCl₂ or molecular sieves can enhance yields by activating the carbonyl group .
Q. Yield Optimization Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | +15–20% |
| Temperature | 70°C | +10% |
| Catalyst | ZnCl₂ (5 mol%) | +25% |
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm ester linkage (δ 4.3–4.5 ppm for methyl ester) and acetyl group (δ 2.6 ppm) .
- X-ray crystallography : Resolves crystal packing and validates stereochemistry; requires single crystals grown via slow evaporation in ethyl acetate/hexane .
- FT-IR spectroscopy : Key peaks at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (acetyl C=O) .
- HPLC-PDA : Quantifies purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer: Stability studies should assess:
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer: Discrepancies often arise from structural analogs or assay variability. Strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., COX-2) and cell-based viability assays (e.g., MTT) .
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogenated acetyl groups) to isolate pharmacophores .
- Computational docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases) and validate with SPR binding kinetics .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess solubility and aggregation tendencies .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design .
Q. What experimental strategies can be employed to study the structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Systematic substitution : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the phenyl or acetyl positions .
- Biological profiling : Test analogs against a panel of targets (e.g., inflammatory cytokines, cancer cell lines) using dose-response assays .
- Crystallographic SAR : Compare X-ray structures of analogs bound to enzymes (e.g., esterases) to identify critical hydrogen bonds or steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
